2-Oxo-2,3-dihydro-benzoxazole-6-carbonitrile
Description
Chemical Name: 2-Oxo-2,3-dihydro-benzoxazole-6-carbonitrile CAS Registry Number: 98556-62-8 Molecular Formula: C₈H₄N₂O₂ Molecular Weight: 160.13 g/mol Synonyms: 6-Cyanobenzoxazolinone, 2-oxo-3H-1,3-benzoxazole-6-carbonitrile, 6-Cyano-2-hydroxybenzo[d]oxazole .
This heterocyclic compound features a benzoxazole core fused with a carbonyl group at position 2 and a nitrile substituent at position 4. The nitrile group enhances its reactivity, making it a versatile intermediate in pharmaceutical synthesis and organic chemistry. Its structural uniqueness lies in the combination of electron-withdrawing (carbonyl and nitrile) groups, which influence its electronic properties and reactivity .
Structure
3D Structure
Properties
IUPAC Name |
2-oxo-3H-1,3-benzoxazole-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O2/c9-4-5-1-2-6-7(3-5)12-8(11)10-6/h1-3H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRWXMSWKMRKEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)OC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98556-62-8 | |
| Record name | 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2,3-dihydro-benzoxazole-6-carbonitrile typically involves the condensation of 2-aminophenol with a suitable nitrile precursor under controlled conditions. One common method involves the reaction of 2-aminophenol with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2,3-dihydro-benzoxazole-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
2-Oxo-2,3-dihydro-benzoxazole-6-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Oxo-2,3-dihydro-benzoxazole-6-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural modifications. The nitrile group and the keto group play crucial roles in its binding affinity and specificity towards these targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
2-Oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride (CAS 27685-90-1)
- Molecular Formula: C₇H₄ClNO₄S
- Molecular Weight : 233.63 g/mol
- Key Differences : Replaces the nitrile group with a sulfonyl chloride (-SO₂Cl) group.
- Applications : The sulfonyl chloride group increases electrophilicity, making it a reactive intermediate for nucleophilic substitution reactions. Commonly used in sulfonamide synthesis for antimicrobial agents .
3-Amino-1,2-benzisoxazole-6-carbonitrile (CAS 229623-53-4)
- Molecular Formula : C₈H₅N₃O
- Molecular Weight : 175.15 g/mol
- Key Differences: Replaces the benzoxazole core with a benzisoxazole ring and introduces an amino (-NH₂) group at position 3.
- Applications: The amino group enables hydrogen bonding and derivatization for drug discovery, particularly in kinase inhibitors and antipsychotic agents .
3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile (CAS 134997-74-3)
- Molecular Formula : C₉H₆N₂O₂
- Molecular Weight : 174.16 g/mol
- Key Differences : Features a six-membered oxazine ring instead of the five-membered benzoxazole.
- Applications : The expanded ring system alters electronic delocalization, enhancing stability in agrochemical intermediates .
Data Table: Comparative Analysis
Biological Activity
Introduction
2-Oxo-2,3-dihydro-benzoxazole-6-carbonitrile, a compound within the benzoxazole family, has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, antimicrobial effects, and mechanisms of action supported by various studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₉H₆N₂O
- CAS Number : 98556-62-8
- Molecular Weight : 162.16 g/mol
The compound features a benzoxazole ring fused with a carbonitrile group, contributing to its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of benzoxazole, including this compound, exhibit significant cytotoxic effects against various cancer cell lines.
Case Studies
-
Cytotoxicity in Cancer Cell Lines :
- A study evaluated the cytotoxic effects of benzoxazole derivatives on four human cancer cell lines (MCF-7, A549, A375, and HT-29). The results indicated moderate to substantial cytotoxicity against these cell lines, particularly in MCF-7 (breast cancer) and A549 (lung cancer) cells .
- The mechanism of action appears to involve apoptosis induction and cell cycle arrest. Flow cytometry assays revealed that compounds induced apoptosis in a dose-dependent manner .
- Multidrug Resistance (MDR) :
Antimicrobial Activity
Benzoxazole derivatives are also known for their antimicrobial properties.
The antimicrobial activity is attributed to the ability of the compound to interact with bacterial cell membranes and inhibit essential enzymes involved in cell wall synthesis. Studies have shown efficacy against both Gram-positive and Gram-negative bacteria.
Other Biological Activities
In addition to anticancer and antimicrobial properties, benzoxazole derivatives have demonstrated:
- Anti-inflammatory Effects : Compounds have shown potential in reducing inflammation markers in vitro.
- Antiviral Activity : Some derivatives exhibit inhibitory effects against HIV-1 reverse transcriptase .
Comparative Analysis of Related Compounds
The biological activities of this compound can be compared with other benzoxazole derivatives:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Other Activities |
|---|---|---|---|
| This compound | Significant against MCF-7 and A549 | Effective against Gram-positive bacteria | Anti-inflammatory |
| Benzothiazole derivative | Moderate against various cell lines | Strong against Gram-negative bacteria | Antiviral |
| Benzimidazole derivative | High against multiple cancer types | Moderate effectiveness | Immunomodulatory |
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 2-Oxo-2,3-dihydro-benzoxazole-6-carbonitrile?
- Methodological Answer : Focus on solvent selection, reaction temperature, and catalyst efficiency. For example, column chromatography using solvent systems like hexane or cyclohexane (as in analogous compounds) can improve purity . Monitor yields via TLC or HPLC, and adjust stoichiometry of nitrile precursors to minimize byproducts. Note that crystallization conditions (e.g., hexane vs. cyclohexane) may affect melting points and crystal quality .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- NMR : Analyze and NMR to confirm the benzoxazole ring and nitrile group.
- XRD : Resolve bond angles (e.g., C6–C6A–C11A ≈ 115–122°) to validate the dihydro-benzoxazole framework .
- HPLC/MS : Ensure >95% purity by comparing retention times and mass-to-charge ratios against standards.
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Refer to safety data sheets (SDS) of structurally similar nitriles (e.g., 1-Butyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile). Use PPE (gloves, lab coats, goggles), work in a fume hood, and avoid inhalation/contact. Store in airtight containers away from moisture .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported bond lengths or angles for this compound?
- Methodological Answer : Compare experimental XRD data (e.g., C61–C6–C5 = 115.67° vs. C6A–C11A–C11B = 1.36 Å) with computational models (DFT or molecular dynamics). Discrepancies may arise from lattice packing effects or measurement resolution . Use software like Mercury or Olex2 to refine structural parameters and validate against literature .
Q. What strategies mitigate side reactions during functionalization of the nitrile group?
- Methodological Answer :
- Protection/Deprotection : Temporarily shield the nitrile with trimethylsilyl groups to prevent undesired nucleophilic attacks.
- Catalytic Control : Use palladium or copper catalysts for selective cross-coupling reactions, as demonstrated in chromone-carbonitrile analogs .
- In Situ Monitoring : Employ FTIR to track nitrile conversion (C≡N stretch at ~2200 cm) and adjust reaction kinetics.
Q. How do electronic effects of substituents influence the reactivity of the benzoxazole ring?
- Methodological Answer : Perform Hammett analysis or DFT calculations to correlate substituent electronic parameters (σ, σ) with reaction rates. For example, electron-withdrawing groups (e.g., nitriles) may deactivate the ring toward electrophilic substitution but enhance nucleophilic aromatic substitution . Validate with kinetic studies under varied pH and temperature.
Data Analysis and Experimental Design
Q. How should researchers design experiments to study the compound’s bioactivity?
- Methodological Answer :
- In Vitro Assays : Test against enzyme targets (e.g., kinases) using fluorescence-based assays. Include positive controls (e.g., staurosporine) and dose-response curves (IC determination).
- Structural Analog Comparison : Compare with 6-Acetyl-4-oxo-4H-chromene-3-carbonitrile to assess the impact of the benzoxazole vs. chromone scaffold on bioactivity .
- ADME Profiling : Use HPLC to measure solubility, logP, and metabolic stability in microsomal assays.
Q. What computational tools are recommended for modeling the compound’s interactions with biological targets?
- Methodological Answer :
- Docking Software : AutoDock Vina or Schrödinger Suite to predict binding modes with proteins.
- MD Simulations : GROMACS or AMBER to simulate ligand-protein dynamics over 100+ ns trajectories.
- QSAR : Build regression models using descriptors like polar surface area and H-bond donors/acceptors, referencing crystallographic data for validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
